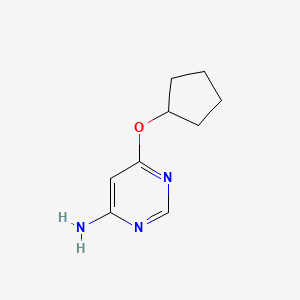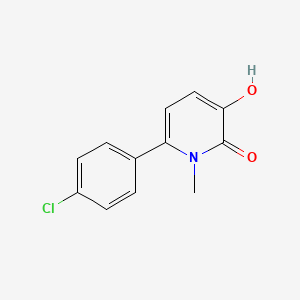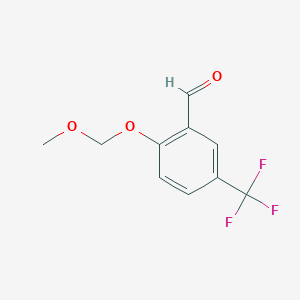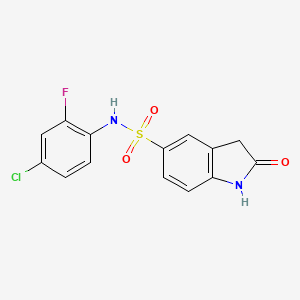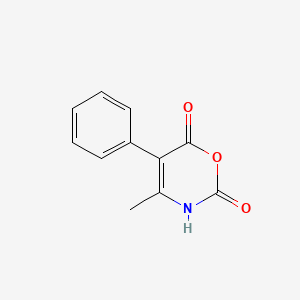
4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-methyl-3-phenyl-2-oxobutanoic acid and urea in the presence of a dehydrating agent can yield the desired oxazine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazine derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazine derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the oxazine ring allows for specific interactions with target molecules, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-3H-1,3-oxazine-2,6-dione
- 4-methyl-6-phenyltetrahydro-1,3-oxazine-2-thione
- 4-methyl-5-phenyl-3-(phenylmethyl)-2H-1,3-oxazine-2,6(3H)-dione
Uniqueness
4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C11H9NO3/c1-7-9(8-5-3-2-4-6-8)10(13)15-11(14)12-7/h2-6H,1H3,(H,12,14) |
InChI-Schlüssel |
BIYJECFCAQGGQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
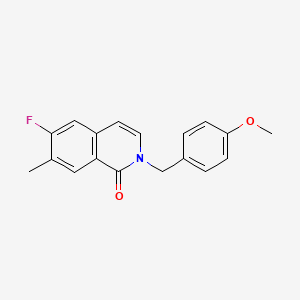
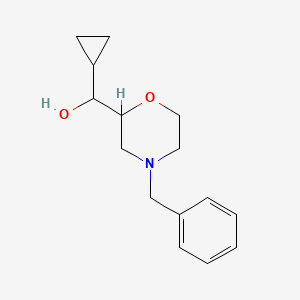
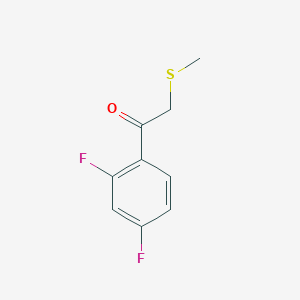
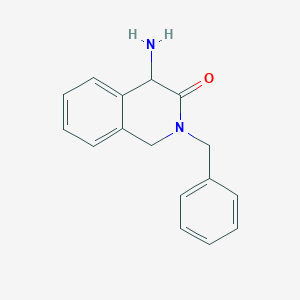
![[4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)
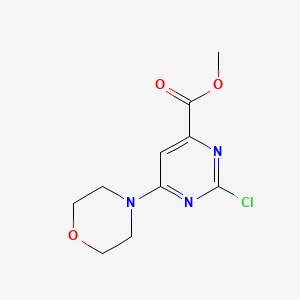
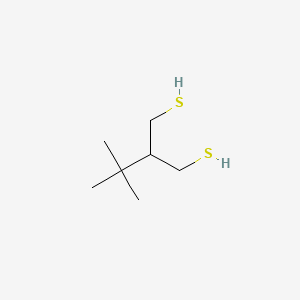
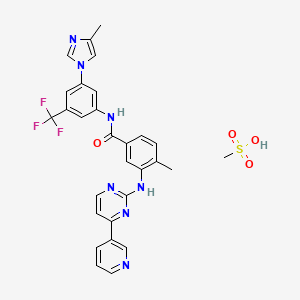
![13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8743579.png)

